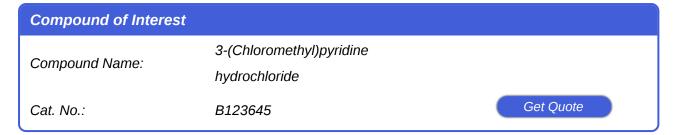


An In-depth Technical Guide to 3-(Chloromethyl)pyridine Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)pyridine hydrochloride is a pivotal chemical intermediate, widely utilized in the pharmaceutical and agrochemical industries. Its reactivity, primarily centered around the chloromethyl group, makes it a versatile building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, and key applications, with a focus on data presentation and detailed experimental protocols.

Core Data Summary

CAS Number: 6959-48-4

Synonyms: 3-Picolyl chloride hydrochloride, Pyridine, 3-(chloromethyl)-, hydrochloride, 3-(Chloromethyl)pyridinium chloride, 3-Pyridylmethyl chloride hydrochloride[1]

The following table summarizes the key quantitative data for **3-(Chloromethyl)pyridine hydrochloride**:



Property	Value	Reference(s)
Molecular Formula	C ₆ H ₆ CIN·HCI	[2]
Molecular Weight	164.03 g/mol	[2]
Melting Point	137-143 °C	[2]
Appearance	White to pale brown crystalline powder or needles	[3]
Solubility	Soluble in water	
Purity (Assay)	≥96.0%	[3]
Water Content	<1.5% (Karl Fischer)	[3]

Synthesis and Experimental Protocols

The synthesis of **3-(Chloromethyl)pyridine hydrochloride** is a critical process for ensuring a high-purity starting material for subsequent reactions. Several synthetic routes have been developed, with the chlorination of 3-pyridinemethanol being a common and efficient method.

Experimental Protocol: Synthesis from 3- Pyridinemethanol

This protocol details the synthesis of **3-(Chloromethyl)pyridine hydrochloride** from 3-pyridinemethanol (also known as 3-picolyl alcohol) using thionyl chloride.

Materials:

- 3-Pyridinemethanol
- Thionyl chloride (SOCl₂)
- Toluene (anhydrous)

Procedure:

• A solution of 3-pyridinemethanol in toluene is prepared.



- Thionyl chloride is charged into a reaction vessel containing toluene.
- The 3-pyridinemethanol solution is slowly added to the thionyl chloride solution while maintaining the reaction temperature between 23-35 °C.
- After the addition is complete, the reaction mixture is stirred.
- A vacuum is applied to the mixture to facilitate the precipitation of the product.
- The resulting solid is collected by filtration.
- The collected solid is washed with toluene and dried under vacuum.

This process typically yields **3-(Chloromethyl)pyridine hydrochloride** in high purity and yield.

Reactivity and Applications

The primary utility of **3-(Chloromethyl)pyridine hydrochloride** in drug development and organic synthesis stems from its reactivity as an electrophile in nucleophilic substitution reactions. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic carbon, making it susceptible to attack by a variety of nucleophiles.

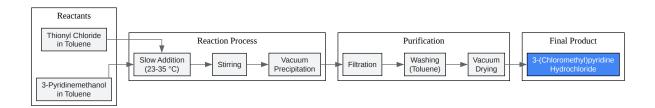
General Nucleophilic Substitution Reaction

A common application involves the reaction of **3-(Chloromethyl)pyridine hydrochloride** with a nucleophile (Nu⁻) to form a new carbon-nucleophile bond, displacing the chloride ion. This reaction is fundamental to the synthesis of numerous pharmaceutical intermediates.

Visualizing the Synthesis and Reactivity

To better illustrate the processes described, the following diagrams have been generated using the DOT language.





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Caption: A typical experimental workflow for the synthesis of **3-(Chloromethyl)pyridine hydrochloride**.



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Caption: A generalized schematic of the SN2 nucleophilic substitution reaction involving **3- (Chloromethyl)pyridine hydrochloride**.

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